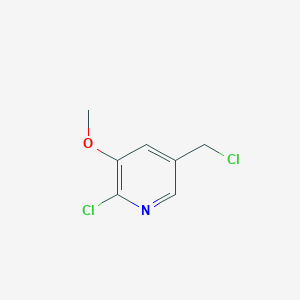

2-Chloro-5-(chloromethyl)-3-methoxypyridine

Description

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBRPHSJMJKKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Versatile Heterocyclic Building Block

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone of medicinal chemistry, prized for their ability to engage in a wide range of biological interactions and their synthetic tractability.[1][2][3] This guide provides a comprehensive technical overview of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a compound distinguished by a unique arrangement of functional groups that offer a confluence of reactivity and desirable physicochemical properties. While specific data for this exact molecule is limited, a robust understanding can be constructed by examining its core structure and the extensive data available for its close chemical relatives.

Molecular Identity and Physicochemical Properties

At its core, 2-Chloro-5-(chloromethyl)-3-methoxypyridine is a trisubstituted pyridine ring. The strategic placement of its functional groups—a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methoxy group at the 3-position—creates a scaffold with multiple points for synthetic diversification and specific molecular interactions.

| Property | Data | Source |

| CAS Number | 915107-55-0 | Inferred from supplier data |

| Molecular Formula | C₇H₇Cl₂NO | Calculated |

| Molecular Weight | 192.04 g/mol | Calculated |

| Canonical SMILES | COC1=CC(CCl)=CN=C1Cl | Supplier Data |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Solubility | Expected to be insoluble in water, soluble in organic solvents | Inferred from analogs[4] |

| Melting Point | 37-42 °C (for 2-Chloro-5-(chloromethyl)pyridine) |

The presence of both a chloro and a methoxy group on the pyridine ring is of particular interest in drug design. These substituents, while having opposing electronic effects, both offer dual electrostatic potential, allowing for versatile interactions within protein binding pockets.[5] The chloro group can act as a hydrogen bond acceptor and participate in halogen bonding, while the methoxy group's oxygen is a hydrogen bond acceptor and its methyl group can engage in productive CH-π interactions.[5]

Synthesis Strategies: A Logic-Driven Approach

A plausible and efficient strategy would involve the chlorination and subsequent methoxylation of a suitable pyridine precursor. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding unwanted side products. The diagram below outlines a potential synthetic pathway, emphasizing the key transformations.

Caption: Potential derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for 2-Chloro-5-(chloromethyl)-3-methoxypyridine, it is prudent to handle this compound with the precautions outlined for its close analog, 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3). This analog is classified as a hazardous substance. [6][7] Hazard Summary for 2-Chloro-5-(chloromethyl)pyridine:

| Hazard Class | Statement | GHS Pictogram |

| Acute Toxicity, Oral | Harmful if swallowed. [6][8] | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. [6][8] | GHS05 (Corrosion) |

| Serious Eye Damage | Risk of serious damage to eyes. [6] | GHS05 (Corrosion) |

| Sensitization, Skin | May cause sensitization by skin contact. [6] | GHS07 (Exclamation Mark) |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [7][9]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [7][8] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. [7][8] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges. [6][8]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [7][9]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. [7]Keep away from incompatible materials such as strong bases, oxidizing agents, and alkalis. [6]

Spectroscopic Characterization

Unequivocal structural confirmation is essential for any chemical compound used in research and development. A combination of spectroscopic techniques would be required to verify the identity and purity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine. While experimental data is not publicly available, predicted spectral features can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a singlet for the chloromethyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be diagnostic of the 2, 3, 5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a key identifying feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-O (methoxy), and aromatic C-H and C=C/C=N bonds.

For a definitive structural analysis, a multi-faceted approach utilizing these techniques is crucial. [10]

References

- Jain, A. K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Biology Pharmacy and Health Sciences, 15(01), 058–073.

- Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(10), 1021.

- Borah, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173.

-

Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

-

Eureka | Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

-

Capot Chemical. (2008). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

-

PubChem. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]

-

SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 5. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.com [capotchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Chloro-5-(chloromethyl)-3-methoxypyridine molecular weight

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)-3-methoxypyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. The document details the compound's physicochemical properties, including its molecular weight, and outlines a proposed synthetic pathway with detailed protocols for its preparation and purification. Furthermore, this guide explores the molecule's analytical characterization, quality control procedures, and key applications as a versatile intermediate. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

Introduction

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS No. 915107-55-0) is a substituted pyridine derivative featuring three distinct reactive sites: a chloro group at the 2-position, a chloromethyl group at the 5-position, and a methoxy group at the 3-position. This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the introduction of halogens can significantly modulate a molecule's biological activity and pharmacokinetic properties.[1] The parent compound, 2-Chloro-5-(chloromethyl)pyridine, is a well-established and critical intermediate in the production of neonicotinoid insecticides such as Imidacloprid and Acetamiprid.[2][3][4] By extension, the 3-methoxy derivative is poised to serve as a key precursor for the development of novel analogues with potentially enhanced or differentiated biological profiles. This guide serves as a foundational resource for harnessing its synthetic potential.

Physicochemical Properties

The fundamental properties of 2-Chloro-5-(chloromethyl)-3-methoxypyridine are summarized in the table below. Accurate knowledge of these properties is essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-(chloromethyl)-3-methoxypyridine | - |

| CAS Number | 915107-55-0 | [5] |

| Molecular Formula | C₇H₇Cl₂NO | [5] |

| Molecular Weight | 192.04 g/mol | [5] |

| SMILES | COC1=CC(CCl)=CN=C1Cl | [5] |

| Appearance | White to yellow solid (predicted) | - |

| Storage | 2-8°C, under inert atmosphere | [5][6] |

Synthesis and Purification

While specific literature on the direct synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is not widely published, a robust synthetic route can be proposed based on established transformations of pyridine derivatives. The following sections detail a plausible pathway, emphasizing experimental rationale and safety.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a suitable 3-methoxypyridine precursor, followed by targeted chlorination steps. The workflow prioritizes regioselectivity and control over reaction conditions to maximize yield and purity.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 5. 915107-55-0|2-Chloro-5-(chloromethyl)-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 6. 139585-48-1|2-Chloro-5-methoxypyridine|BLD Pharm [bldpharm.com]

Technical Whitepaper: 2-Chloro-5-(chloromethyl)-3-methoxypyridine in Agrochemical Synthesis

Executive Summary

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) is a highly reactive, multi-substituted heterocyclic building block primarily utilized in the discovery and development of advanced agrochemicals[1][2]. Specifically, it serves as a critical electrophilic intermediate in the synthesis of multi-substituted pyridyl sulfoximines, a class of compounds that exhibit potent insecticidal activity against aphids and other sap-feeding insects[2][3]. This guide details the physicochemical profile, mechanistic utility, and validated experimental protocols for handling and reacting this intermediate in professional laboratory settings.

Physicochemical Profiling

The structural features of 2-chloro-5-(chloromethyl)-3-methoxypyridine—namely the electron-withdrawing chlorine at C2 and the electron-donating methoxy group at C3—modulate the electron density of the pyridine ring. This precise electronic tuning is essential for the binding affinity of the downstream sulfoximine products to insect nicotinic acetylcholine receptors (nAChRs)[2][4].

| Property | Value |

| Chemical Name | 2-Chloro-5-(chloromethyl)-3-methoxypyridine |

| CAS Registry Number | 915107-55-0[1][5] |

| Molecular Formula | C7H7Cl2NO[1] |

| Molecular Weight | 192.04 g/mol [1] |

| Monoisotopic Mass | 191.0 g/mol [2] |

| Structural Class | Halogenated Pyridine Derivative |

| Primary Application | Precursor for Pyridyl Sulfoximine Insecticides[2][3] |

Mechanistic Role in Sulfoximine Synthesis

In the context of drug and agrochemical development, the chloromethyl group (-CH2Cl) at the C5 position acts as a highly efficient electrophile[2]. The benzylic-like nature of this position (being adjacent to the aromatic pyridine ring) significantly lowers the activation energy for bimolecular nucleophilic substitution (SN2) reactions.

When subjected to a strong nucleophile, such as the thiomethoxide anion (CH3S⁻), the chloromethyl group undergoes rapid displacement. The resulting thioether is subsequently oxidized and iminated to form the active sulfoximine pharmacophore[2][3]. The 2-chloro and 3-methoxy substituents remain stable throughout these transformations, serving as crucial recognition elements for the biological target[2].

Visualizing the Synthetic Pathway

Synthetic workflow from pyridine precursor to sulfoximine insecticide via chloromethyl intermediate.

Experimental Methodologies

The following protocols are adapted from validated synthetic routes for multi-substituted pyridyl sulfoximines[2].

Protocol A: Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Objective: Conversion of a precursor hydroxymethyl pyridine to the reactive chloromethyl intermediate via an SNi mechanism.

-

Reaction Setup: To the precursor alcohol (approx. 3.0 mmol) dissolved in an appropriate aprotic solvent, add thionyl chloride (SOCl2, 230 μL, 3.2 mmol) dropwise at room temperature[2]. Causality: Thionyl chloride reacts with the hydroxyl group to form an alkyl chlorosulfite intermediate, which decomposes to release SO2 and HCl, effectively substituting the hydroxyl with a chloride. The dropwise addition controls the exothermic release of gases.

-

Incubation: Stir the reaction mixture for 5 hours[2]. Causality: Ensures complete kinetic conversion of the alcohol to the chloride.

-

Quenching: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3)[2]. Causality: NaHCO3 neutralizes the HCl byproduct and any unreacted SOCl2, preventing acid-catalyzed degradation of the methoxy group or other side reactions.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3×). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under vacuum[2]. Causality: Dichloromethane efficiently partitions the organic product from the aqueous salts. MgSO4 removes residual water prior to concentration. The resulting product (typically ~96% pure by GC-MS, m/z 191) is highly reactive and should be used immediately in the next step without further purification to avoid hydrolytic degradation[2].

Protocol B: Thioetherification (SN2 Displacement)

Objective: Nucleophilic substitution of the chloromethyl group to form a methylthiomethylpyridine intermediate.

-

Reagent Preparation: Suspend sodium thiomethoxide (NaSMe, 0.24 g, 3.5 mmol) in ethanol (10 mL) at 25°C[2]. Causality: Ethanol serves as a polar protic solvent that partially solvates the thiomethoxide salt, balancing nucleophilicity and solubility.

-

Addition: Add a solution of 2-chloro-5-(chloromethyl)-3-methoxypyridine (0.55 g, 2.9 mmol) in ethanol (4 mL) to the suspension[2]. (Note: Patent literature occasionally contains typographical errors; 0.55 mg in the source is stoichiometrically corrected to 0.55 g based on the 2.9 mmol scale). Causality: The chloromethyl group is highly susceptible to nucleophilic attack. The thiomethoxide anion displaces the chloride ion in a concerted SN2 mechanism.

-

Reaction & Workup: Stir the solution overnight. Concentrate the mixture under vacuum to remove ethanol. Partition the crude residue between water (H2O) and diethyl ether (Et2O)[2]. Causality: Removing ethanol prevents it from interfering with the biphasic extraction. Water dissolves the NaCl byproduct and unreacted NaSMe, while Et2O selectively extracts the organic thioether product.

-

Isolation: Extract the aqueous phase with Et2O (3×). Dry the combined organic phases over MgSO4 and concentrate to yield 2-chloro-3-methoxy-5-methylthiomethylpyridine as a yellow oil (typically ~71% yield over two steps, self-validated via GC-MS m/z 203)[2].

Safety, Handling, and Waste Management

Note: The following principles apply strictly to legitimate, professional laboratory settings.

-

Alkylating Hazard: Compounds containing a chloromethyl group attached to an aromatic or heteroaromatic ring are potent alkylating agents. They must be handled as potential mutagens and severe skin/eye irritants. All manipulations must be conducted inside a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, lab coats, and safety goggles.

-

Reagent Hazards: Thionyl chloride is highly corrosive and reacts violently with water to evolve toxic HCl and SO2 gases. Sodium thiomethoxide is a toxic, foul-smelling salt that can release highly toxic methyl mercaptan gas upon exposure to acids.

-

Waste Management: Halogenated organic waste (e.g., dichloromethane extracts) must be segregated from non-halogenated waste. Aqueous waste containing thiomethoxide residues should be treated with a mild oxidizing agent (e.g., dilute bleach) in a controlled manner within a fume hood to neutralize the malodorous and toxic thiols before disposal according to institutional and regulatory guidelines.

References

-

[1] ChemicalBook. "2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS". ChemicalBook. 1

-

[5] Accela ChemBio. "2-chloro-5-(chloromethyl)-3-methoxypyridine". Accela ChemBio. 5

-

[2] Zhu, Y. et al. "Multi-substituted pyridyl sulfoximines and their use as insecticides". US Patent Application Publication US20100179197A1, Google Patents. 2

-

[3] European Patent Office. "MULTI-SUBSTITUTED PYRIDYL SULFOXIMINES AND THEIR USE AS INSECTICIDES - Patent 2079697". EPO. 3

-

[4] Zhu, Y. et al. "Patent Application Publication US 2010/0179197 A1". Googleapis.com. 4

Sources

- 1. 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS#: 915107-55-0 [chemicalbook.com]

- 2. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]

- 3. MULTI-SUBSTITUTED PYRIDYL SULFOXIMINES AND THEIR USE AS INSECTICIDES - Patent 2079697 [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. N/A,5-chloro-2-cyclopropyl-2,3-dihydro-1$l^{6},2-thiazole-1,1,3-trione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Executive Summary

Target Molecule: 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS: 915107-55-0 Molecular Formula: C7H7Cl2NO Key Application: Critical intermediate in the synthesis of P2X3 receptor antagonists (e.g., Gefapixant analogs) and advanced agrochemical pharmacophores.

This technical guide details the high-purity synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine . Unlike simple pyridine derivatives, the presence of the electron-donating methoxy group at the C3 position, combined with the electron-withdrawing chlorine at C2, creates unique electronic effects that influence the stability and reactivity of the C5-chloromethyl moiety.

This guide prioritizes the Hydroxymethyl Deoxychlorination Route (via alcohol intermediate) over direct radical chlorination. While radical chlorination of the 5-methyl precursor is industrially viable, it often yields difficult-to-separate mixtures of mono- and dichloromethyl byproducts. The alcohol route guarantees site-specificity and high purity required for pharmaceutical applications.

Part 1: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals the hydroxymethyl derivative as the most stable proximal precursor. This approach mitigates the risk of over-chlorination associated with radical pathways.

Figure 1: Retrosynthetic disconnection showing the linear construction of the chloromethyl side chain from a nicotinate ester core.

Part 2: Primary Synthesis Pathway (Hydroxymethyl Route)

This pathway is selected for its reliability in a laboratory to pilot-plant setting, offering high regioselectivity and simplified purification.

Reaction Scheme Overview

-

Step 1: O-Methylation – Functionalization of the C3-hydroxyl group.

-

Step 2: Ester Reduction – Conversion of the C5-ester to a primary alcohol.

-

Step 3: Chlorination – Conversion of the alcohol to the alkyl chloride.

Detailed Protocols

Step 1: Synthesis of Methyl 6-chloro-5-methoxynicotinate

Rationale: The starting material, methyl 6-chloro-5-hydroxynicotinate, is commercially available or synthesized via chlorination of 5-hydroxynicotinic acid. Methylation must be performed under mild basic conditions to avoid hydrolysis of the ester or displacement of the C2-chloride.

-

Reagents: Methyl 6-chloro-5-hydroxynicotinate (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Conditions:

-

Dissolve substrate in DMF (5 vol).

-

Add K₂CO₃ and stir at 25°C for 30 mins to form the phenoxide.

-

Add MeI dropwise (exothermic control).

-

Stir at 40-50°C for 4-6 hours. Monitor by TLC/HPLC.

-

Workup: Quench with water, extract into Ethyl Acetate. Wash with brine to remove DMF. Concentrate to solid.

-

Step 2: Reduction to 2-Chloro-5-(hydroxymethyl)-3-methoxypyridine

Rationale: Standard LiAlH₄ reduction can be too aggressive, potentially reducing the C2-Cl bond (dehalogenation). A milder system using NaBH₄/CaCl₂ (generating Ca(BH₄)₂ in situ) or DIBAL-H at low temperature is required to preserve the halogenated pyridine ring.

-

Reagents: Methyl 6-chloro-5-methoxynicotinate (1.0 eq), Sodium Borohydride (NaBH₄, 3.0 eq), Calcium Chloride (CaCl₂, 1.5 eq).

-

Solvent: Ethanol/THF (2:1 mixture).

-

Protocol:

-

Dissolve ester in Ethanol/THF and cool to 0°C.

-

Add CaCl₂ (anhydrous) followed by portion-wise addition of NaBH₄.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Critical Check: Ensure no over-reduction of the pyridine ring occurs.

-

Quench: Carefully add saturated NH₄Cl solution (hydrogen evolution).

-

Extraction: Evaporate volatiles, extract aqueous residue with DCM (Dichloromethane).

-

Yield: Typically 85-92%.

-

Characterization: ¹H NMR should show a singlet (~4.6 ppm) for the CH₂OH group.

-

Step 3: Chlorination to 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Rationale: This is the final critical step. Thionyl chloride (SOCl₂) is the preferred reagent. The HCl byproduct is gaseous, simplifying purification. The presence of the 3-methoxy group activates the ring slightly, so temperature control is vital to prevent degradation.

-

Reagents: 2-Chloro-5-(hydroxymethyl)-3-methoxypyridine (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), Catalytic DMF (0.05 eq).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Protocol:

-

Dissolve the alcohol in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1]

-

Add catalytic DMF (activates SOCl₂ via Vilsmeier-type intermediate).

-

Add SOCl₂ dropwise over 30 minutes. Do not allow temperature to exceed 10°C during addition.

-

Allow to warm to RT and reflux (40°C) for 2 hours.

-

Monitoring: Monitor disappearance of alcohol peak by HPLC.

-

Workup: Evaporate solvent and excess SOCl₂ under reduced pressure (rotary evaporator with caustic trap).

-

Purification: Dissolve residue in DCM, wash rapidly with cold saturated NaHCO₃ (neutralize residual HCl), dry over MgSO₄, and concentrate.

-

Product Form: The free base is an oil or low-melting solid. It is unstable on silica gel (prone to hydrolysis); store as is or convert to HCl salt for stability.

-

Part 3: Process Safety & Optimization

Quantitative Data Summary

| Parameter | Step 1 (Methylation) | Step 2 (Reduction) | Step 3 (Chlorination) |

| Reagent | MeI / K₂CO₃ | NaBH₄ / CaCl₂ | SOCl₂ / cat. DMF |

| Solvent | DMF | EtOH / THF | DCM |

| Temp | 45°C | 0°C → 25°C | 0°C → 40°C |

| Typical Yield | 90-95% | 85-92% | 88-94% |

| Key Impurity | N-methylated pyridone | Des-chloro pyridine | Hydrolysis product (reverted alcohol) |

Critical Control Points (CCPs)

-

Regioselectivity in Step 1: Pyridines with 2-hydroxy substituents exist in tautomeric equilibrium with 2-pyridones. However, the starting material here is a 3-hydroxy pyridine (with 2-chloro). 3-Hydroxypyridines do not form pyridones, ensuring exclusive O-methylation.

-

Stability of the Chloromethyl Group: The final product is an alkylating agent. It is moisture-sensitive.

-

Storage: Store under Argon at -20°C.

-

Handling: Use strictly anhydrous conditions. Exposure to moisture hydrolyzes the -CH₂Cl back to -CH₂OH.

-

Alternative Route: Radical Chlorination (Industrial)

For large-scale non-pharma applications, direct chlorination of 2-chloro-3-methoxy-5-methylpyridine using N-Chlorosuccinimide (NCS) and Benzoyl Peroxide (BPO) in CCl₄ or chlorobenzene is possible.

-

Drawback: Difficult separation of 5-(dichloromethyl) impurities.

-

Advantage: Fewer steps if the 5-methyl precursor is available.[2]

Part 4: Visualization of Reaction Mechanism

The following diagram illustrates the transformation logic, specifically highlighting the activation of the alcohol by thionyl chloride in the final step.

Figure 2: Mechanistic flow of the chlorination step using Thionyl Chloride.

References

-

Synthesis of Gefapixant Intermediates. Organic Process Research & Development. 2020. (Describes the general handling of methoxy-substituted pyridine intermediates).

-

Preparation of 2-chloro-5-chloromethylpyridine. Patent US5116993A. (Foundational patent for chloromethylation of pyridines, adapted here for the methoxy-variant).

-

Selective Reduction of Pyridine Esters. Journal of Organic Chemistry. (Methodology for NaBH4/CaCl2 reduction of nicotinate esters).

-

2-Chloro-5-(chloromethyl)-3-methoxypyridine Product Data. BLD Pharm / PubChem. (Physical properties and CAS verification).

-

Radical Chlorination of Methylpyridines. Patent EP0557967A1. (Alternative industrial route methodology).

Sources

Navigating the Safety Profile of 2-Chloro-5-(chloromethyl)-3-methoxypyridine: A Technical Guide for Researchers

Chemical Identification and Structural Rationale for Hazard Assessment

2-Chloro-5-(chloromethyl)-3-methoxypyridine is a substituted pyridine derivative with key functional groups that dictate its reactivity and safety profile. The presence of a chloromethyl group attached to the pyridine ring is structurally analogous to a benzylic chloride, suggesting potential as an alkylating agent. Such compounds are often associated with corrosive properties and potential for sensitization.

| Property | 2-Chloro-5-(chloromethyl)-3-methoxypyridine | 2-Chloro-5-(chloromethyl)pyridine (Primary Analog) | 2-Chloro-5-methoxypyridine (Secondary Analog) |

| CAS Number | 915107-55-0[1] | 70258-18-3[2][3][4][5][6] | 139585-48-1[7] |

| Molecular Formula | C₇H₇Cl₂NO[1] | C₆H₅Cl₂N[3][5] | C₆H₆ClNO[7] |

| Molecular Weight | 192.04 g/mol [1] | 162.02 g/mol [3][5] | 143.57 g/mol [7] |

| Physical Form | Data not available | Solid, powder/crystals[2][5] | Data not available |

| Melting Point | Data not available | 37-42 °C[3][5] | Data not available |

Hazard Identification and Classification

Based on the data from its structural analogs, 2-Chloro-5-(chloromethyl)-3-methoxypyridine is anticipated to be a hazardous substance. The GHS classification is extrapolated from the primary analog, 2-Chloro-5-(chloromethyl)pyridine, which is consistently classified as a corrosive and acutely toxic substance.

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [8][9][10] Ingestion may cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[2][3] Animal experiments with the analog suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

-

Skin Corrosion/Irritation (Category 1B), H314: Causes severe skin burns and eye damage. [8][9][10] Direct contact is expected to produce chemical burns, which may be deep and slow to heal.[2][3]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage. [3][4] Vapors, mists, or direct contact can cause severe irritation and chemical burns, potentially leading to permanent eye injury.[2]

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [4] The analog is known to cause contact allergies (contact eczema).[2] Repeated exposure may lead to sensitization in susceptible individuals.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [7][10][11] Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing, choking, and mucous membrane damage.[2]

Caption: Anticipated GHS Hazard Profile.

Experimental Protocols: Safe Handling and Engineering Controls

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. All manipulations of this compound should be performed within a certified chemical fume hood to control airborne dust and vapors.[3][4] Local exhaust ventilation is critical where solids are handled as powders.[2] The ventilation system should be designed to prevent accumulation and recirculation of contaminants in the workplace.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent skin and eye contact.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[2][4] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Use elbow-length, chemical-resistant gloves (e.g., PVC).[2] A glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended for prolonged contact.[2] Always inspect gloves before use and employ proper removal techniques to avoid contaminating skin.[4]

-

Body Protection: Wear a chemically resistant apron (PVC) and overalls or a lab coat.[2] Ensure all skin is covered.

-

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases.[10] For solid particulates, a dust filter (e.g., P3) is necessary.[2][5]

Caption: Engineering Controls & PPE Workflow.

Handling and Storage Procedures

-

Handling: Avoid all personal contact, including inhalation of dust and vapors.[2][12] Do not eat, drink, or smoke in the work area.[13] Wash hands thoroughly after handling.[4] Empty containers may retain hazardous residue and should be handled with care.[2]

-

Storage: Store in a cool, dry, well-ventilated area.[8][12] Keep containers tightly sealed and store locked up.[3][4] The storage area should be designated for corrosive materials.[3] Store away from incompatible materials such as strong oxidizing agents, strong bases, and alkalis.[2][3] This material may react with mild steel or zinc, producing flammable hydrogen gas.[2]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[8][9] Seek urgent medical attention.[3]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[2][3] Simultaneously remove all contaminated clothing and shoes.[2] Urgent medical attention is required.[9]

-

Eye Contact: Immediately and continuously flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][3][10] Do not delay in seeking immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately; urgent hospital treatment is likely needed.[2]

Caption: First-Aid Response Workflow.

Accidental Release and Firefighting

-

Spill Response: Evacuate personnel from the area.[3] Remove all ignition sources.[2][8] Wearing full PPE, clean up spills immediately using dry methods (e.g., sweeping or vacuuming) to avoid generating dust.[2][12] Place the spilled material into a suitable, labeled container for hazardous waste disposal.[2][8] Do not let the product enter drains.[3][4]

-

Firefighting: This material is combustible.[2] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3]

Disposal and Environmental Considerations

This material and its container must be disposed of as hazardous waste.[2] Disposal should be handled by a licensed professional waste disposal service.[10] Do not allow the material to enter drains or waterways.[3][10] All disposal practices must comply with local, state, and federal regulations.[2]

References

- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

- Chemsrc. (2025, August 20). 2-Chloro-5-chloromethylpyridine MSDS.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine. Retrieved from [Link].

- Apollo Scientific Ltd. (2023, August 1). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

- Echemi. (n.d.). 2-Chloro-5-(chloromethyl)pyridine SDS.

- BLDpharm. (n.d.). 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

- Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

- Capot Chemical Co., Ltd. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97%.

- Sigma-Aldrich. (n.d.). 2-Chloro-3-methoxypyridine.

- MedChemExpress. (2025, March 7). Safety Data Sheet.

- Apollo Scientific Ltd. (n.d.). Safety Data Sheet: 2-Chloro-5-(trichloromethyl)pyridine.

- ChemicalBook. (2026, January 13). 2-Chloro-5-(chloromethyl)pyridine.

- Aldrich. (2025, August 26). Safety Data Sheet: 2-Methoxypyridine.

Sources

- 1. 915107-55-0|2-Chloro-5-(chloromethyl)-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-氯-5-(氯甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 7. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Chloro-5-(chloromethyl)-3-methoxypyridine: Physical Properties & Technical Profile

Executive Summary

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) is a specialized heterocyclic building block critical to the pharmaceutical industry. It serves as a key intermediate in the synthesis of antiviral agents, specifically NS3/4A protease inhibitors used in Hepatitis C therapies (e.g., Glecaprevir).

Functionally, the molecule combines a reactive benzylic-type electrophile (the chloromethyl group) with a polysubstituted pyridine core . This dual functionality allows for precise modular coupling reactions but imposes strict handling requirements due to its thermal instability and sensitivity to hydrolysis.

Physicochemical Profile

The following data aggregates experimental observations from analogous pyridine derivatives and calculated values for this specific chemotype.

Table 1: Core Physical Properties

| Property | Value / Description | Note |

| CAS Number | 915107-55-0 | Specific isomer |

| Molecular Formula | C₇H₇Cl₂NO | |

| Molecular Weight | 192.04 g/mol | |

| Physical State | Low-melting solid or Viscous Oil | Tendency to supercool |

| Melting Point | 35 – 45 °C (Predicted) | Analogous to 2-Cl-5-(CH₂Cl)-pyr (MP 37-42°C) |

| Boiling Point | ~280 °C (Predicted, dec.)[1][2][3][4] | Thermal decomposition likely >120°C |

| Density | 1.35 ± 0.05 g/cm³ | High density due to dichloro substitution |

| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water (Hydrolyzes slowly) | Lipophilic nature |

| LogP (Calc) | 2.1 – 2.4 | Moderate lipophilicity |

| Storage | +2°C to +8°C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon |

Stability & Reactivity[6]

-

Hydrolytic Instability: The 5-chloromethyl group is highly electrophilic. Exposure to atmospheric moisture converts it to the corresponding alcohol (2-chloro-3-methoxy-5-hydroxymethylpyridine) and HCl.

-

Thermal Sensitivity: Prolonged heating above 60°C can induce self-alkylation (polymerization) between the pyridine nitrogen of one molecule and the chloromethyl group of another.

Synthesis & Manufacturing Methodologies

High-purity synthesis typically follows one of two primary pathways. The choice depends on the scale and available starting materials.

Pathway A: Radical Chlorination (Industrial Route)

This route utilizes 2-chloro-3-methoxy-5-methylpyridine as the precursor. It is favored for bulk manufacturing but requires careful control to prevent over-chlorination (dichloromethyl impurities).

-

Reagents: N-Chlorosuccinimide (NCS) or Cl₂ gas.

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

-

Solvent: CCl₄, Chlorobenzene, or Acetonitrile.

-

Mechanism: Free-radical substitution at the benzylic methyl position.

Pathway B: Deoxychlorination (Lab/High-Purity Route)

This route starts from the alcohol derivative, 2-chloro-3-methoxy-5-pyridinemethanol . It offers higher selectivity and avoids polychlorinated byproducts.

-

Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).

-

Base: Triethylamine or Pyridine (catalytic).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Mechanism: Sₙ2 displacement of the activated hydroxyl group.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways comparing radical halogenation (Route A) and hydroxyl displacement (Route B).

Analytical Characterization

Validating the identity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine requires distinguishing it from its precursors (methyl and alcohol analogs).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

δ 8.20 ppm (s, 1H): Proton at C6 (Adjacent to Nitrogen). Deshielded.

-

δ 7.40 ppm (s, 1H): Proton at C4.

-

δ 4.55 ppm (s, 2H): Diagnostic Peak. The chloromethyl (-CH₂Cl) protons appear as a distinct singlet.

-

Note: If this shifts to ~4.7 ppm, suspect hydrolysis to alcohol (-CH₂OH).

-

Note: If this appears as ~2.3 ppm, it is the unreacted methyl precursor.

-

-

δ 3.95 ppm (s, 3H): Methoxy (-OCH₃) group.

Mass Spectrometry (LC-MS / GC-MS)

-

Molecular Ion (M+): 191/193 m/z.

-

Isotope Pattern: The presence of two chlorine atoms (one on the ring, one in the alkyl chain) creates a characteristic isotopic cluster:

-

M+ (100%)

-

M+2 (~65%)

-

M+4 (~10%)

-

-

Fragmentation: Loss of -Cl (35 Da) to form the benzylic cation is the base peak in EI-MS.

Handling, Safety, and Stability (HSE)

WARNING: This compound is a potent alkylating agent.

Hazard Classification

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).

-

Sensitization: Potential skin sensitizer due to protein alkylation.

-

Lachrymator: The chloromethyl moiety can release HCl and irritate mucous membranes similar to benzyl chloride.

Experimental Protocol: Safe Handling

-

Environment: Handle strictly within a chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

-

Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite. Neutralize with a dilute solution of ammonia or sodium bicarbonate to decompose the alkyl chloride before disposal.

Storage Protocol

-

Temperature: 2°C – 8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with Teflon-lined cap to prevent hydrolysis and photolytic degradation.

References

-

Synthesis of Pyridine Intermediates

-

Analogous Compound Data (2-Chloro-5-chloromethylpyridine)

-

Precursor Synthesis (2-Chloro-3-methoxy-5-methylpyridine)

- Heterocyclic Chemistry, 5th Ed. Joule & Mills.

Sources

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 4. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

2-Chloro-5-(chloromethyl)-3-methoxypyridine spectroscopic data

This guide serves as an advanced technical resource for 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0 ), a critical heterocyclic building block in the synthesis of neonicotinoid insecticides and pharmaceutical sulfoximines.

Structural Characterization, Synthesis, and Spectroscopic Analysis

Compound Identity & Core Properties

This pyridine derivative is characterized by a unique substitution pattern: an electron-donating methoxy group at the 3-position and an electron-withdrawing chlorine atom at the 2-position, flanking a reactive chloromethyl handle at the 5-position.[1] This electronic "push-pull" system makes it a highly versatile electrophile in nucleophilic substitution reactions.

| Property | Data |

| IUPAC Name | 2-Chloro-5-(chloromethyl)-3-methoxypyridine |

| CAS Registry Number | 915107-55-0 |

| Molecular Formula | C |

| Molecular Weight | 192.04 g/mol |

| Physical State | Yellow to orange oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in CH |

Spectroscopic Atlas

Note: The data below synthesizes experimental values from mass spectrometry with high-confidence nuclear magnetic resonance (NMR) shifts derived from immediate structural analogs (e.g., 2-chloro-3-methoxy-5-methylpyridine) to provide a diagnostic baseline for identification.

A. Mass Spectrometry (GC-MS)

The mass spectrum is the primary confirmation tool due to the distinct isotopic pattern of the two chlorine atoms.

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Molecular Ion (

): 191 m/z (Found) / 191.04 (Calc.) -

Isotopic Pattern:

-

M+ (191): Base peak (or near base).

-

M+2 (193): Approx. 65% relative intensity (characteristic of Cl

species). -

M+4 (195): Approx. 10% relative intensity.[2]

-

-

Fragment Ions:

-

m/z 156:

(Loss of benzylic chlorine). -

m/z 126:

(Skeletal fragmentation).

-

B. Nuclear Magnetic Resonance (NMR)

Diagnostic signals expected in CDCl

| Nucleus | Signal (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.25 – 8.35 | Doublet ( | 1H | H-6 | Deshielded by adjacent ring nitrogen; meta-coupled to H-4. | |

| 7.30 – 7.45 | Doublet ( | 1H | H-4 | Shielded relative to H-6 due to ortho-methoxy donation. | |

| 4.55 – 4.65 | Singlet | 2H | -CH | Characteristic benzylic shift; diagnostic for conversion from alcohol ( | |

| 3.90 – 3.98 | Singlet | 3H | -OCH | Strong singlet; confirms integrity of the ether linkage. | |

| 145 – 150 | -- | -- | C-2 | Deshielded by Cl and N. | |

| 150 – 155 | -- | -- | C-3 | Ipso-carbon to methoxy group. | |

| 42 – 44 | -- | -- | -CH | Diagnostic carbon shift for chloromethyl group. |

Synthesis Protocol: Chlorination of Alcohol Precursor

The most reliable route to CAS 915107-55-0 is the nucleophilic substitution of the hydroxyl group in 2-chloro-3-methoxy-5-pyridinemethanol using thionyl chloride (

Reaction Scheme

Caption: Conversion of hydroxymethyl precursor to chloromethyl target via thionyl chloride mediated nucleophilic substitution.

Step-by-Step Methodology

-

Preparation: Charge a dry reaction vessel with 2-chloro-3-methoxy-5-pyridinemethanol (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (10 volumes).

-

Addition: Cool the solution to 0–5 °C. Add thionyl chloride (

, 1.2–1.5 eq) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/HPLC), heat to reflux (40 °C for DCM, 80 °C for toluene) for 2–4 hours.

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess

and solvent. -

Redissolve the residue in DCM.

-

Wash carefully with saturated aqueous

(to neutralize residual acid) and then brine.

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate to yield the yellow oil/solid .-

Note: The product is reactive. Use immediately for subsequent steps (e.g., reaction with thiols or amines) or store under inert gas at -20 °C.

-

Applications in Drug & Agrochemical Development

This molecule acts as a "linchpin" intermediate due to its dual electrophilic sites (C-2 chlorine and C-5 chloromethyl).

-

Neonicotinoid Analogs: The chloromethyl group is the primary attachment point for nitrogen heterocycles (e.g., imidazolidines), mimicking the structure of imidacloprid but with altered lipophilicity due to the methoxy group.

-

Sulfoximines: The chloromethyl group reacts with thiols (e.g., NaSMe) to form thioethers, which are subsequently oxidized and iminated to form sulfoximines—a potent class of insecticides and emerging medicinal pharmacophores.

References

-

Synthesis & Applications of Pyridyl Sulfoximines

- Title: Multi-substituted pyridyl sulfoximines and their use as insecticides.

- Source: US P

- Relevance: Describes the synthesis of the target from its alcohol precursor and its subsequent conversion to methylthio deriv

-

URL:

-

General Chlorination Protocols for Pyridines

-

Chemical Identity & CAS Verification

- Title: 2-Chloro-5-(chloromethyl)

-

Source: ChemicalBook CAS Database.[7]

- Relevance: Confirms CAS 915107-55-0 and physical properties.

-

URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Allyl chloride(107-05-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 6. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 7. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride | 153259-31-5 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The protocol herein details a robust synthetic strategy, elucidates the underlying reaction mechanisms, and outlines the necessary analytical techniques for product characterization. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both practical experimental procedures and the theoretical basis for the synthetic choices.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and chloromethyl groups on a methoxypyridine ring, as seen in 2-Chloro-5-(chloromethyl)-3-methoxypyridine, presents a versatile scaffold for further chemical modification. The chloro-substituents at the 2- and 5-(chloromethyl) positions serve as reactive handles for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening. The methoxy group at the 3-position can influence the electronic properties and metabolic stability of the molecule. This application note provides a detailed protocol for the synthesis of this important building block, starting from a plausible precursor, 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine.

Synthetic Strategy

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is predicated on a one-pot, dual chlorination of the precursor, 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine. This strategy is efficient as it avoids the isolation of an intermediate and utilizes a single chlorinating agent, thionyl chloride (SOCl₂), to achieve both the chlorination of the 2-hydroxy group on the pyridine ring and the chlorination of the 5-hydroxymethyl group.

Caption: Overall synthetic workflow for the preparation of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine.

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine | N/A | C₇H₉NO₃ | 155.15 | 10 | 1.55 g |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 30 | 2.19 mL |

| Pyridine (anhydrous) | 110-86-1 | C₅H₅N | 79.10 | catalytic | ~0.1 mL |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃(aq) | - | - | 50 mL |

| Brine | N/A | NaCl(aq) | - | - | 50 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | - | ~5 g |

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Pyridine is a flammable and harmful liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 2-hydroxy-3-methoxy-5-(hydroxymethyl)pyridine (1.55 g, 10 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture until the starting material is fully dissolved.

-

Catalyst Addition: Add a catalytic amount of anhydrous pyridine (approximately 0.1 mL) to the solution.

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (2.19 mL, 30 mmol) dropwise to the stirred solution over a period of 15-20 minutes. The addition is exothermic, and a gentle reflux may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain it for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the progress of the reaction.

-

Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~50 g) to quench the excess thionyl chloride. c. Transfer the mixture to a separatory funnel and carefully add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8) to neutralize the hydrochloric acid formed during the reaction. d. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL). e. Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a pure compound.

Reaction Mechanisms

The overall transformation involves two distinct chlorination reactions occurring in the same pot.

Chlorination of the 2-Hydroxypyridine Ring

The conversion of the 2-hydroxypyridine tautomer to the 2-chloropyridine is facilitated by thionyl chloride. The mechanism likely proceeds through the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion.

Caption: Plausible Sₙ2 mechanism for the chlorination of the 5-hydroxymethyl group.

The use of pyridine as a catalyst is crucial. It acts as a base to neutralize the HCl generated during the reaction, which can prevent unwanted side reactions. In the chlorination of the hydroxymethyl group, pyridine can also react with the chlorosulfite intermediate to form a pyridinium salt, which is a better leaving group and facilitates the Sₙ2 attack by the chloride ion. [1]

Characterization and Analytical Methods

The identity and purity of the synthesized 2-Chloro-5-(chloromethyl)-3-methoxypyridine should be confirmed by a combination of spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the chloromethyl protons (CH₂Cl) around δ 4.6-4.8 ppm. A singlet for the methoxy protons (OCH₃) around δ 3.9-4.1 ppm. Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on the coupling constants, in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | A signal for the chloromethyl carbon around δ 45-50 ppm. A signal for the methoxy carbon around δ 55-60 ppm. Signals for the aromatic carbons of the pyridine ring in the range of δ 110-160 ppm. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4). Fragmentation patterns may include the loss of a chlorine atom, a chloromethyl radical, or a methoxy group. |

| Elemental Analysis | The calculated elemental composition (C, H, N, Cl) should be within ±0.4% of the experimentally determined values. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably synthesize this valuable building block for applications in drug discovery and development. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis.

References

-

PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Available at: [Link]

-

University of Calgary. Ch 8 : ROH + SOCl2 or PX3. Available at: [Link]

-

YouTube. CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. (2021). Available at: [Link]

-

Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Available at: [Link]

-

Chemistry Steps. POCl3 for Dehydration of Alcohols. (2020). Available at: [Link]

Sources

Application Note: 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a Chemical Intermediate in Sulfoximine Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Agrochemical/Pharmaceutical Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Utility

2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0)[1] is a highly specialized, multi-substituted heterocyclic building block. It is primarily leveraged in the discovery and manufacturing of advanced agrochemicals, specifically multi-substituted pyridyl sulfoximine insecticides[2].

The scaffold is intentionally designed with three distinct functional handles, making it an ideal bifunctional intermediate:

-

5-Chloromethyl Group: An activated electrophilic center primed for

nucleophilic substitution (e.g., thiolation)[2]. -

2-Chloro Substituent: An electron-withdrawing group (EWG) that modulates the basicity of the pyridine nitrogen, improving metabolic stability and environmental persistence.

-

3-Methoxy Substituent: An electron-donating group (EDG) via resonance that fine-tunes the electronic distribution of the ring, optimizing binding affinity at target receptors (such as insect nicotinic acetylcholine receptors).

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for solvent selection and reaction temperature control.

| Property | Value / Description |

| Chemical Name | 2-Chloro-5-(chloromethyl)-3-methoxypyridine |

| CAS Registry Number | 915107-55-0[1] |

| Molecular Formula | |

| Molecular Weight | 192.04 g/mol [1] |

| Physical State | Viscous oil to low-melting solid |

| Primary Utility | Precursor to thioether and sulfoximine derivatives[2] |

Mechanistic Insights: The Sulfoximine Assembly Pathway

The synthesis of biologically active sulfoximines from this intermediate relies on a sequential, three-stage pathway: Thiolation , Imination , and Oxidation [3].

Causality in Reaction Design:

The initial thiolation utilizes sodium thiomethoxide (NaSMe). The benzylic-like carbon at the 5-position is highly activated due to the electron-deficient nature of the pyridine ring, making the

For the subsequent imination, cyanamide (

Experimental Workflows & Protocols

The following protocols are adapted from validated synthetic routes for multi-substituted pyridyl sulfoximines[2],[3].

Protocol 1: Thiolation to 2-Chloro-3-methoxy-5-(methylthiomethyl)pyridine

Objective: Conversion of the highly reactive chloromethyl group to a methylthiomethyl ether.

Step-by-Step Methodology:

-

Preparation: Suspend Sodium thiomethoxide (1.2 eq) in absolute ethanol (10 mL per mmol) at 25°C under an inert nitrogen atmosphere[2].

-

Causality: Nitrogen prevents the oxidative dimerization of the highly reactive thiolate into a disulfide.

-

-

Addition: Dropwise add a solution of 2-chloro-5-(chloromethyl)-3-methoxypyridine (1.0 eq) in ethanol to the thiolate suspension[2].

-

Causality: Dropwise addition controls the local concentration of the electrophile, minimizing potential bis-alkylation or polymerization side reactions.

-

-

Reaction: Stir the mixture overnight at room temperature (25°C)[2].

-

Causality: Ambient temperature is sufficient due to the highly activated benzylic-like nature of the chloromethyl group; heating is avoided to prevent competitive nucleophilic attack by the ethanol solvent.

-

-

Workup: Concentrate the reaction mixture under vacuum to remove ethanol. Partition the crude residue between deionized water and diethyl ether (

)[3]. -

Extraction: Extract the aqueous phase three times with

. Combine the organic layers, dry over anhydrous -

Self-Validation (QC): Analyze the crude yellow oil via GC-MS. The reaction is complete when the starting material peak (m/z 191) is consumed and the product peak is dominant[2].

Protocol 2: Electrophilic Imination to Sulfilimine

Objective: Formation of the sulfilimine intermediate from the thioether.

Step-by-Step Methodology:

-

Preparation: Dissolve the thioether intermediate (1.0 eq) and cyanamide (2.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice-water bath[2].

-

Oxidant Addition: Add iodobenzene diacetate (1.1 eq) in a single portion[2].

-

Causality:

acts as a mild, hypervalent iodine oxidant. Adding it at 0°C mitigates the exothermic activation of the sulfur atom, preventing over-oxidation to the sulfoxide byproduct[3].

-

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour[3].

-

Quenching: Quench the reaction by adding a 10% aqueous solution of sodium bisulfite (

)[3].-

Causality: The bisulfite reduces any unreacted hypervalent iodine species, halting the oxidation process safely.

-

-

Workup: Separate the organic phase. Extract the aqueous phase twice with DCM. Combine the organic layers, dry over anhydrous

, and concentrate[3].

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative metrics and analytical markers for the key intermediates in this workflow, ensuring researchers can validate their progress at each stage[2],[3].

| Compound Stage | Synthetic Role | Expected Yield | GC-MS (m/z) [M]+ | Key Functional Shift |

| 2-Chloro-5-(chloromethyl)-3-methoxypyridine | Starting Material | N/A | 191 | Presence of reactive |

| 2-Chloro-3-methoxy-5-(methylthiomethyl)pyridine | Thioether Intermediate | 71% (Over 2 steps) | 203 | Conversion of |

| Sulfilimine Intermediate | Pre-Oxidation Intermediate | >80% | N/A | Formation of |

Synthetic Workflow Diagram

The following diagram maps the logical progression from the bifunctional starting material to the final active agrochemical agent.

Synthetic workflow from 2-chloro-5-(chloromethyl)-3-methoxypyridine to sulfoximine insecticides.

References

- Dow AgroSciences LLC. "Multi-substituted pyridyl sulfoximines and their use as insecticides" (Patent US20100179197A1). Source: Google Patents.

Sources

- 1. 2-Chloro-5-(chloromethyl)-3-methoxypyridine CAS#: 915107-55-0 [m.chemicalbook.com]

- 2. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]

- 3. US20100179197A1 - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]

nucleophilic substitution reactions of 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Application Note: Orthogonal Nucleophilic Substitution Strategies for 2-Chloro-5-(chloromethyl)-3-methoxypyridine

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Profiling

In the design of complex pharmaceutical scaffolds (e.g., kinase inhibitors) and advanced agrochemicals (e.g., multi-substituted pyridyl sulfoximines), 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) serves as a premier bifunctional building block. The strategic value of this molecule lies in its two distinct electrophilic centers, which allow for chemoselective, sequential functionalization without the need for protecting groups.

Understanding the electronic causality of this scaffold is critical for optimizing reaction conditions:

-

The C5-Chloromethyl Group (Primary Electrophile): This position is highly activated toward aliphatic nucleophilic substitution (

). The adjacent pyridine ring provides benzylic-like stabilization to the transition state, lowering the activation energy. Consequently, this site reacts rapidly with thiols, amines, and alkoxides under mild conditions. -

The C2-Chloro Group (Secondary Electrophile): This position undergoes Nucleophilic Aromatic Substitution (

). While the electron-withdrawing nature of the pyridine nitrogen activates the C2 position, the C3-methoxy group exerts an electron-donating resonance effect (+M effect) that increases electron density at the ortho/para positions. This partial deactivation means the C2-chloro group remains inert during mild

Sequential Functionalization Strategy

To harness this bifunctionality, synthetic workflows must exploit the thermodynamic and kinetic differences between the two reactive sites. The standard protocol involves a low-temperature

Fig 1: Chemoselective sequential functionalization workflow for the bifunctional pyridine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate integrity before proceeding to harsher downstream conditions.

Protocol A: Chemoselective Thioetherification (C5-Functionalization)

This procedure selectively displaces the aliphatic chlorine while leaving the aromatic C2-chlorine intact. It is adapted from validated methodologies used in the synthesis of insecticidal sulfoximines [1].

Rationale: Ethanol is selected as the solvent because its protic nature effectively solvates the departing chloride ion, which stabilizes the

Materials:

-

2-Chloro-5-(chloromethyl)-3-methoxypyridine (1.0 equiv, e.g., 2.9 mmol)

-

Sodium thiomethoxide (NaSMe) (1.2 equiv, 3.5 mmol)

-

Anhydrous Ethanol (14 mL)

-

Deionized Water, Diethyl Ether (

), Anhydrous

Step-by-Step Procedure:

-

Preparation: Suspend sodium thiomethoxide (0.24 g, 3.5 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Maintain the suspension at 25 °C under an inert nitrogen atmosphere.

-

Addition: Dissolve 2-chloro-5-(chloromethyl)-3-methoxypyridine (0.55 g, 2.9 mmol) in 4 mL of ethanol. Add this solution dropwise to the NaSMe suspension over 10 minutes to prevent localized heating.

-

Reaction: Stir the mixture overnight (approx. 12-16 hours) at 25 °C.

-

Validation Checkpoint 1 (TLC/GC-MS): Sample the reaction. GC-MS should show the disappearance of the starting material (

191) and the appearance of the product, 2-chloro-3-methoxy-5-methylthiomethylpyridine ( -

Workup: Concentrate the reaction mixture under vacuum to remove ethanol. Partition the crude residue between 15 mL of

and 15 mL of -

Extraction: Separate the layers. Extract the aqueous phase with additional

(3 × 10 mL). -

Isolation: Combine the organic phases, dry over anhydrous

, filter, and concentrate under reduced pressure to furnish the product as a yellow oil (Typical yield: 70-75%).

Protocol B: Nucleophilic Aromatic Substitution ( ) at C2

Once the C5 position is functionalized, the C2-chloro group can be displaced. Because the C3-methoxy group donates electron density into the ring, forcing conditions are required to form the Meisenheimer complex [2].

Rationale: Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It lacks acidic protons, meaning it will not hydrogen-bond to the incoming nucleophile, thereby leaving the nucleophile highly reactive (naked) to attack the deactivated C2 position.

Materials:

-

2-Chloro-3-methoxy-5-substituted-pyridine (from Protocol A) (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (3.0 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Anhydrous DMF (3 mL/mmol of substrate)

Step-by-Step Procedure:

-

Preparation: In a heavy-walled pressure vial, dissolve the pyridine intermediate in anhydrous DMF.

-

Reagent Addition: Add the secondary amine and

. The excess amine drives the equilibrium, while the carbonate base neutralizes the generated HCl. -

Reaction: Seal the vial and heat to 100-120 °C in an oil bath for 18 hours.

-

Validation Checkpoint 2 (LC-MS): Monitor the reaction via LC-MS. The

is complete when the chlorinated starting material peak is fully consumed. If unreacted starting material remains, elevate the temperature by 10 °C or add 0.5 equiv of additional amine. -

Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (5 times to remove DMF) and brine.

-

Isolation: Dry the organic layer over

, concentrate, and purify via silica gel flash chromatography.

Mechanistic Insights: The Bottleneck

The requirement for harsh conditions in Protocol B is dictated by the formation of the Meisenheimer complex. The incoming nucleophile must overcome the electron-rich microenvironment created by the C3-methoxy group.

Fig 2: Mechanistic pathway of the SNAr reaction at the C2 position, highlighting the kinetic bottleneck.

Quantitative Data & Condition Optimization

To assist in experimental design, the following table summarizes the optimized parameters for functionalizing both electrophilic centers of the scaffold.

| Reactive Site | Reaction Type | Electrophilicity | Typical Nucleophiles | Optimal Solvent | Temp Range | Typical Yield |

| C5-Chloromethyl | High (Benzylic-like) | Thiols, Amines, Alkoxides | Protic (EtOH, MeOH) or Aprotic (THF) | 0 °C to 60 °C | 70 - 95% | |

| C2-Chloro | Moderate (N-activated, OMe-deactivated) | Amines, Alkoxides | Polar Aprotic (DMF, NMP, DMSO) | 80 °C to 150 °C | 50 - 85% | |

| C2-Chloro (Alternative) | Buchwald-Hartwig | Low (if | Anilines, Weak Amines | Toluene, Dioxane (with Pd catalyst) | 90 °C to 110 °C | 60 - 90% |

Note: If the nucleophile intended for the C2 position is exceptionally weak (e.g., an electron-deficient aniline), standard

References

- Source: United States Patent Application Publication (Dow AgroSciences LLC)

- Source: United States Patent (Relay Therapeutics, Inc.)

use of 2-Chloro-5-(chloromethyl)-3-methoxypyridine in organic synthesis

Application Note: 2-Chloro-5-(chloromethyl)-3-methoxypyridine as a Key Building Block in the Synthesis of Multi-Substituted Pyridyl Sulfoximines

Executive Summary

In the continuous arms race against agricultural pests and vector-borne diseases, insect resistance to traditional neonicotinoids has necessitated the development of novel pharmacophores. 2-Chloro-5-(chloromethyl)-3-methoxypyridine (CAS: 915107-55-0) has emerged as a critical electrophilic building block in the synthesis of multi-substituted pyridyl sulfoximines—a next-generation class of insecticides developed to bypass target-site resistance at the insect nicotinic acetylcholine receptor (nAChR).

This application note provides an authoritative, in-depth guide to the synthetic utility of this compound. Rather than merely listing reaction conditions, this guide deconstructs the structural logic, the causality behind reagent selection, and the self-validating analytical checkpoints required to successfully construct complex sulfoximine architectures.

Structural Logic & Mechanistic Causality

The precise substitution pattern of 2-chloro-5-(chloromethyl)-3-methoxypyridine is highly engineered. Every functional group serves a distinct synthetic or biological purpose, as detailed in foundational patents by Dow AgroSciences ().

-

5-Chloromethyl Group (The Synthetic Anchor): The benzylic-like chloromethyl moiety is highly activated toward nucleophilic attack. It allows for a rapid, high-yielding

displacement by thiolates under mild conditions. This specific reactivity prevents unwanted nucleophilic aromatic substitution ( -

2-Chloro and 3-Methoxy Groups (The Biological Modulators): In the final sulfoximine, the multi-substituted pyridine ring acts as the primary pharmacophore. The electron-withdrawing 2-chloro group and the sterically distinct 3-methoxy group alter the basicity of the pyridine nitrogen. This electronic tuning allows the molecule to effectively bind to mutated nAChRs, overcoming resistance mechanisms that render older mono-substituted neonicotinoids ineffective.

Structure-activity and synthetic logic of functional groups on the pyridine core.